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Introduction: The study of photodissociation dynamics provides fundamental insights into

chemical bond cleavage, energy disposal, and the nature of excited electronic states.

Acetylene (C₂H₂) and its isotopologue, acetylene-d2 (C₂D₂), are benchmark polyatomic

systems for understanding such dynamics due to their linearity and rich photochemistry.

Investigating C₂D₂ is particularly valuable for exploring isotope effects, which arise from

differences in mass and zero-point energy, affecting dissociation rates and energy partitioning

among the photofragments. These studies are crucial for fields ranging from combustion and

atmospheric chemistry to astrophysics. This document outlines the primary experimental and

theoretical protocols used to investigate the photodissociation dynamics of C₂D₂ and presents

key quantitative data derived from such studies.

Key Photodissociation Pathways
Upon absorption of a vacuum ultraviolet (VUV) photon, C₂D₂ is promoted to an electronically

excited state. The primary and most studied dissociation channel involves the cleavage of a

single carbon-deuterium bond:

Channel 1: C-D Bond Fission C₂D₂ + hν → C₂D₂* → C₂D + D
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The resulting ethynyl-d1 radical (C₂D) can be formed in its ground electronic state (X̃  ²Σ⁺) or,

more commonly at higher photon energies, in its first electronically excited state (Ã ²Π). The

energy difference between these states influences the kinetic energy of the fragments.

Channel 2: D₂ Elimination C₂D₂ + hν → C₂D₂* → C₂ + D₂

This channel is generally considered a minor pathway compared to C-D bond fission.[1]

The logical flow of these dissociation events from the initial photoexcitation is illustrated in the

diagram below.
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Caption: Logical diagram of C₂D₂ photodissociation pathways.
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The energy landscape and product propensities are critical for understanding the dynamics.

The following tables summarize key quantitative data.

Table 1: Bond Dissociation Energies (D₀)
The C-D bond is slightly stronger than the C-H bond due to a lower zero-point vibrational

energy (ZPVE) of the C-D stretching mode.[2][3]

Bond Molecule
D₀
(kcal/mol)

D₀ (eV) D₀ (cm⁻¹) Notes

C-H C₂H₂ ~132 ~5.72 ~46,100

A well-

established

experimental

and

theoretical

value.[4]

C-D C₂D₂ ~133.5 ~5.79 ~46,700

Value is

higher due to

the ZPVE

difference

between C-H

and C-D

bonds.[2][3]

Table 2: Product Branching Ratios and Anisotropy
The branching ratio between different electronic states of the C₂D fragment and the spatial

anisotropy of the dissociation are highly dependent on the photolysis wavelength and the

specific excited state prepared. Data is inferred from analogous studies on C₂H₂.[5]
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Photolysis λ
(nm)

Excited State
of C₂D₂

Dominant
Channel

Anisotropy
Parameter (β)

Dissociation
Character

148.35 C̃ ¹Πu C₂D(Ã) + D
Energy-

dependent, ~1.2

Fast, direct

dissociation on a

repulsive

potential energy

surface.[5]

151.82 C̃ ¹Πu C₂D(Ã) + D
Energy-

dependent, < 1.0

Slower

dissociation,

suggesting a

more complex

dynamical

process.[5]

Table 3: Photofragment Translational Energy
Distribution
The total kinetic energy release (TKER) of the fragments provides information about the

internal energy (vibrational, rotational) of the molecular co-fragment.

Photolysis λ (nm)
Key Feature of TKER
Spectrum

Interpretation

148.35 & 151.82 Structured, with distinct peaks.

Peaks correspond to the

formation of C₂D(Ã) fragments

in specific vibrational states

(trans-bend and C-C stretch).

[5]

General

Low probability of forming

fragments with near-zero

kinetic energy.

Indicates dissociation occurs

over a barrier or on a steeply

repulsive surface, not via

statistical decay on the ground

state.[6][7]
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Experimental Protocols
Two powerful techniques for studying photodissociation dynamics are Velocity Map Imaging

(VMI) and H/D-Atom Rydberg Tagging Time-of-Flight (TOF) spectroscopy.

Protocol 1: Velocity Map Imaging (VMI)
VMI is used to measure the three-dimensional velocity distribution of a state-selectively ionized

photofragment. From this, the kinetic energy and angular distributions are determined.[8][9]

Objective: To measure the kinetic energy release and angular distribution of the D or C₂D

fragments following photodissociation.

Methodology:

Molecular Beam Generation: A dilute mixture of C₂D₂ (e.g., 5% in Argon) is expanded

through a pulsed valve into a high-vacuum source chamber. The resulting supersonic jet is

collimated by a skimmer, producing a cold, well-defined molecular beam.[4]

Photoexcitation and Ionization: The molecular beam enters the main interaction chamber,

where it is crossed by two co-propagating or counter-propagating laser beams.

Photolysis Laser (Pump): A pulsed VUV laser (e.g., 148 nm) dissociates the C₂D₂

molecules.

Ionization Laser (Probe): A second pulsed UV laser, timed to fire shortly after the

photolysis laser, selectively ionizes a specific fragment (e.g., the D atom) via Resonance-

Enhanced Multiphoton Ionization (REMPI).

Velocity Mapping: The newly formed ions are accelerated by a set of electrostatic lenses

(repeller, extractor, ground) towards a position-sensitive detector.[10] This lens system maps

all ions with the same initial velocity vector onto the same point on the detector, irrespective

of their initial position in the interaction volume.

Detection: The detector typically consists of a pair of microchannel plates (MCPs) coupled to

a phosphor screen. The 2D ion image on the screen represents the crushed 3D Newton

sphere of the recoiling fragments.[9]
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Data Acquisition: The image from the phosphor screen is captured by a CCD camera and

integrated over many laser shots to improve the signal-to-noise ratio.

Data Analysis: The 2D projected image is reconstructed into the original 3D velocity

distribution using a mathematical procedure like an inverse Abel transform. From the

reconstructed 3D distribution, the speed (and thus kinetic energy) and angular distributions

are extracted.[11]

Protocol 2: D-Atom Rydberg Tagging Time-of-Flight
(TOF)
This technique provides very high-resolution measurements of the photofragment translational

energy by detecting the neutral D-atom fragment.[12][13]

Objective: To obtain a high-resolution translational energy spectrum of the D atom fragment.

Methodology:

Molecular Beam and Photolysis: A skimmed molecular beam of C₂D₂ is prepared as in the

VMI protocol. A one-photon VUV laser pulse dissociates the C₂D₂ molecules (e.g., C₂D₂ →

C₂D + D).

Rydberg Tagging: The nascent D atoms are "tagged" using a two-step laser excitation

scheme at a precise time and location:

Lyman-α Excitation: A VUV laser at 121.6 nm excites the D atoms from the ground (n=1)

state to the n=2 state.

Rydberg Excitation: A second UV laser (e.g., ~365 nm) further excites the D(n=2) atoms to

a long-lived, high-n Rydberg state (n=30-80).[5]

Time-of-Flight Measurement: These tagged, neutral Rydberg atoms are unaffected by stray

electric or magnetic fields and travel over a long flight path (e.g., ~74 cm) to a detector.[5] A

small electric field may be applied in the interaction region to deflect any ions created.

Detection: The detector is typically a Z-stack MCP detector. A high electric field at the front of

the detector efficiently ionizes the Rydberg atoms just before they are detected.[12]
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Data Analysis: A time-of-flight (TOF) spectrum is recorded by measuring the arrival time of

the D atoms relative to the photolysis laser pulse. This TOF spectrum can be directly

converted into a total kinetic energy release (TKER) spectrum, providing detailed information

on the internal energy states of the C₂D co-fragment.[14]

The general workflow for these experimental techniques is shown below.
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Caption: General experimental workflow for photodissociation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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